molecular formula C10H9BrN2O B598292 3-Bromo-7-methoxyquinolin-4-amine CAS No. 1203644-92-1

3-Bromo-7-methoxyquinolin-4-amine

Cat. No.: B598292
CAS No.: 1203644-92-1
M. Wt: 253.099
InChI Key: SXBNHLTVYQQKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methoxyquinolin-4-amine, offered as its hydrochloride salt (CAS 1203578-87-3), is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C10H10BrClN2O and a molecular weight of 289.56 g/mol, this compound serves as a crucial chemical intermediate for the synthesis and exploration of novel therapeutic agents . Its primary research value lies in its role as a key building block for a class of potent and selective sigma-2 receptor (σ2R/TMEM97) ligands, such as quinolyl pyrazinamides . The sigma-2 receptor is a promising biomarker and therapeutic target that is overexpressed in proliferating cancer cells, including in aggressive cancers like pancreatic ductal adenocarcinoma . Researchers are utilizing this brominated quinoline core to develop compounds that demonstrate sub-micromolar to nanomolar cytotoxicity (Ki = 47 nM) in pancreatic cancer cell lines, induce autophagy, and have shown significant in vivo efficacy in syngeneic mouse models with high oral bioavailability (60%) . The structure allows for further functionalization, enabling structure-activity relationship (SAR) studies to optimize binding affinity, selectivity over the sigma-1 receptor, and metabolic stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1203644-92-1

Molecular Formula

C10H9BrN2O

Molecular Weight

253.099

IUPAC Name

3-bromo-7-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13)

InChI Key

SXBNHLTVYQQKLD-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=C(C(=C2C=C1)N)Br

Synonyms

4-Amino-3-bromo-7-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Positional Isomers
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8) Structure: Bromine at position 6; difluoromethylphenyl substituent on the amine. Synthesis: Achieved via a one-step protocol with 83% yield, using 6-bromo-4-chloroquinoline and 3-(difluoromethyl)aniline under reflux . Key Difference: The bromine position (6 vs.
  • Molecular Formula: C₉H₇BrN₂ (vs. C₁₀H₉BrN₂O for 3-Bromo-7-methoxyquinolin-4-amine). Applications: Used as a building block in drug discovery, highlighting the importance of bromine placement for downstream reactions .
Substituent Variations
  • 3-Bromo-7-chloro-8-methylquinolin-4-amine Structure: Chloro and methyl groups at positions 7 and 8, respectively. Impact: Chlorine’s electronegativity and methyl’s steric bulk may reduce solubility compared to the methoxy-containing analog .
  • 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine Structure: Methoxybenzyl group on the amine; bromine at position 6. Synthesis: Requires multi-step protocols, contrasting with simpler routes for this compound .

Core Heterocycle Modifications

  • 4-Bromo-7-chloroisoquinolin-1-amine (A890941) Structure: Isoquinoline core with bromine at position 4 and chlorine at position 7. Key Difference: The isoquinoline scaffold exhibits distinct electronic properties compared to quinoline, influencing binding to biological targets .
  • 6-Bromo-7-methylchroman-4-amine Structure: Chroman core (benzopyran) with bromine and methyl groups. Applications: Chroman derivatives are explored for CNS activity, suggesting divergent applications compared to quinolines .

Preparation Methods

Direct Buchwald-Hartwig Amination

Recent advances utilize palladium catalysis for direct C–N bond formation. 3-Bromo-7-methoxyquinoline reacts with ammonia surrogates (e.g., LiHMDS) in the presence of Pd(OAc)₂ and Xantphos at 100–120°C. This one-pot method achieves yields of 70–80% with reduced reaction times (8–12 hours).

Reductive Amination Approaches

Alternative routes involve reductive amination of ketone precursors. 3-Bromo-7-methoxyquinolin-4(1H)-one is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) under catalytic hydrogenation conditions.

Example Procedure:

  • Substrate : 3-Bromo-7-methoxyquinolin-4(1H)-one (1.0 eq)

  • Reagent : NH₄OAc (2.0 eq), NaBH₃CN (1.5 eq)

  • Solvent : MeOH

  • Conditions : 25°C, 24 hours

  • Yield : 55–60%

Catalytic Amination Methods

Emerging strategies employ copper or iron catalysts for sustainable synthesis. For instance, 3-bromo-7-methoxyquinoline reacts with aqueous ammonia using CuI/1,10-phenanthroline in DMSO at 120°C, achieving 65–75% yield.

Advantages :

  • Lower catalyst loadings (1–5 mol%)

  • Tolerance for functional groups (e.g., methoxy, bromo)

Comparative Analysis of Methods

MethodKey StepsYield (%)TimeCostScalability
Chlorination-AminationPOCl₃, NH₃50–6530 hLowIndustrial
Buchwald-HartwigPd/Xantphos70–8012 hHighLab-scale
Reductive AminationNaBH₃CN55–6024 hModerateMedium
Cu-CatalyzedCuI/phen65–7524 hLowPilot-scale

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-7-methoxyquinolin-4-amine, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated aniline precursors. For example, bromination of methoxy-substituted intermediates followed by cyclization to form the quinoline core. Optimization can be achieved by adjusting catalysts (e.g., Pd-based catalysts for coupling reactions) and temperature gradients. Reaction monitoring via TLC or HPLC ensures intermediate purity. Evidence from related quinoline derivatives suggests that using anhydrous conditions and inert atmospheres improves halogen retention .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are critical for structural elucidation, particularly for distinguishing methoxy and bromine substituents. For ambiguous cases, 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements. IR spectroscopy identifies functional groups like amines and ethers. Purity assessment via HPLC with UV detection is recommended .

Q. How does the bromine substituent at the 3-position influence the compound's solubility and stability under acidic conditions?

  • Methodological Answer: Bromine's electron-withdrawing nature reduces solubility in polar solvents but enhances stability against electrophilic attack. Stability tests in acidic media (e.g., HCl/MeOH) should be conducted with pH monitoring. Comparative studies with non-brominated analogs (e.g., 7-methoxyquinolin-4-amine) reveal bromine's role in retarding degradation, as noted in halogenated quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

  • Methodological Answer: Discrepancies often arise from variations in cell line susceptibility or assay protocols. Standardized testing across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled culture conditions is advised. Dose-response curves and time-kill assays differentiate cytotoxic thresholds from therapeutic effects. Structural analogs with modified substituents (e.g., chlorine instead of bromine) should be synthesized to isolate substituent-specific activity .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of halogenated quinolin-4-amine derivatives?

  • Methodological Answer: A combinatorial library approach with systematic substitution at positions 3 (bromine), 4 (amine), and 7 (methoxy) can map pharmacophoric regions. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like Plasmodium falciparum enzymes. Biological validation via enzyme inhibition assays (e.g., β-hematin formation for antimalarial activity) links structural features to activity .

Q. How can reaction pathways be engineered to minimize byproducts during the synthesis of this compound?

  • Methodological Answer: Kinetic studies using in situ FTIR or Raman spectroscopy identify intermediate decomposition pathways. For example, controlling bromine stoichiometry prevents di-bromination. Catalytic systems (e.g., CuI for Ullmann couplings) improve regioselectivity. Solvent screening (e.g., DMF vs. THF) optimizes polarity for intermediate stability, as shown in analogous quinoline syntheses .

Q. What strategies mitigate conflicting data on the compound's pharmacokinetic properties in preclinical models?

  • Methodological Answer: Interspecies variability requires cross-validation in rodent and non-rodent models. Radiolabeled 14C^{14}C-3-Bromo-7-methoxyquinolin-4-amine tracks absorption/distribution via PET imaging. Plasma protein binding assays (e.g., equilibrium dialysis) clarify bioavailability discrepancies. Metabolite profiling using LC-MS/MS identifies species-specific degradation pathways .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data for this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with high-resolution data (≤ 0.8 Å) resolves bond-length ambiguities. For polymorphic forms, differential scanning calorimetry (DSC) and PXRD distinguish crystalline phases. Computational refinement (e.g., SHELXL) corrects for thermal motion artifacts. Comparative analysis with DFT-optimized structures validates experimental geometries .

Q. What statistical approaches are recommended for interpreting dose-dependent toxicity data in zebrafish models?

  • Methodological Answer: Probit analysis calculates LD50_{50} values, while Kaplan-Meier survival curves assess time-dependent effects. Multivariate ANOVA accounts for confounding variables (e.g., embryo stage, water pH). Benchmark dose (BMD) modeling identifies safe exposure thresholds, validated via histopathological scoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.